Calcium benzoate

Übersicht

Beschreibung

Calcium benzoate is the calcium salt of benzoic acid, with the chemical formula ( \text{Ca(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is widely used as a food preservative due to its antimicrobial properties. The compound is known for its ability to inhibit the growth of mold, yeast, and some bacteria, making it a valuable additive in various food products .

Wirkmechanismus

Target of Action

Calcium benzoate, the calcium salt of benzoic acid, is primarily targeted at inhibiting the growth of fungi and bacteria . It is widely used as a food preservative due to its antimicrobial properties .

Mode of Action

This compound interacts with its targets by disrupting their metabolic processes. As a derivative of benzoic acid, it is conjugated to glycine in the liver and excreted as hippuric acid . This ability to bind amino acids leads to the excretion of these amino acids and a decrease in ammonia levels .

Biochemical Pathways

This compound affects the urea cycle, a biochemical pathway that plays a crucial role in the metabolism of nitrogen-containing compounds . It also influences the benzoate catabolism pathway, which is involved in the breakdown and removal of benzoate from the body .

Pharmacokinetics

It is known that benzoic acid, from which this compound is derived, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar ADME properties.

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, making it an effective preservative . On a molecular level, it binds to amino acids, leading to their excretion and a decrease in ammonia levels . This can have various effects on cellular functions, particularly in microbes.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the pH and temperature of the food in which it is used as a preservative . Additionally, the presence of other substances, such as ascorbic acid, can influence its reactivity and potential to form other compounds .

Biochemische Analyse

Biochemical Properties

Calcium benzoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in the metabolism of benzoic acid, such as benzoate 1,2-dioxygenase. This enzyme catalyzes the conversion of benzoate to catechol, a key step in the degradation pathway of aromatic compounds. Additionally, this compound can influence the activity of antioxidant enzymes like superoxide dismutase and glutathione S-transferase, which are involved in protecting cells from oxidative stress .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In yeast cells, for example, the compound inhibits cell proliferation and metabolic activity at higher concentrations . This inhibition is associated with increased oxidative stress and disruption of cellular homeostasis. In animal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to decrease the pH of urine in swine, which can affect nutrient absorption and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the cellular level. The compound can bind to enzymes and inhibit their activity, as seen with benzoate 1,2-dioxygenase. This inhibition can lead to the accumulation of benzoate and its derivatives, affecting cellular metabolism. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes . These changes can affect cellular homeostasis and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can promote animal production performance and prevent diarrhea, making it a valuable feed additive . At higher doses, this compound can have toxic effects, such as reduced growth rates and adverse impacts on liver function. These threshold effects highlight the importance of careful dosage management in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. The compound is metabolized by enzymes such as benzoate 1,2-dioxygenase, which converts it to catechol. This intermediate is further processed through the beta-ketoadipate pathway, leading to the production of acetyl-CoA and succinyl-CoA, which enter the citric acid cycle . These metabolic pathways are crucial for the detoxification and utilization of benzoate derivatives in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as monocarboxylate transporters, which facilitate the movement of benzoate and its derivatives . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular functions.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound is often found in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The presence of this compound in these compartments can affect cellular metabolism and overall cell health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium benzoate can be synthesized through the neutralization reaction between benzoic acid and calcium hydroxide. The reaction is typically carried out in an aqueous medium: [ \text{2C}_7\text{H}_6\text{O}_2 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_7\text{H}_5\text{O}_2\text{)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzoic acid with calcium carbonate or calcium hydroxide. The reaction is conducted under controlled conditions to ensure high purity and yield. The resulting product is then filtered, dried, and packaged for use in various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions.

Reduction: Reduction reactions involving this compound are less common.

Substitution: The benzoate ion can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Calcium benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving microbial inhibition and preservation.

Medicine: Investigated for its potential antimicrobial properties and its role in preserving pharmaceutical formulations.

Industry: Widely used as a preservative in the food and beverage industry, as well as in cosmetics and personal care products

Vergleich Mit ähnlichen Verbindungen

Sodium Benzoate: Similar antimicrobial properties but different solubility and stability profiles.

Potassium Benzoate: Used in similar applications but with different regulatory approvals and usage limits.

Benzoic Acid: The parent compound, used directly as a preservative but less soluble in water compared to its salts.

Uniqueness of Calcium Benzoate: this compound is preferred in certain applications due to its better solubility in water and its ability to provide calcium ions, which can be beneficial in some formulations. It is also considered safer for human consumption compared to some other benzoate salts .

Eigenschaften

CAS-Nummer |

2090-05-3 |

|---|---|

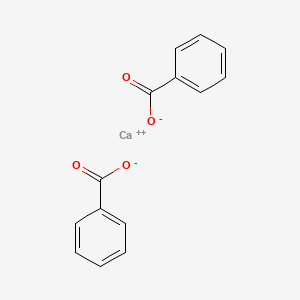

Molekularformel |

C7H6CaO2 |

Molekulargewicht |

162.20 g/mol |

IUPAC-Name |

calcium;dibenzoate |

InChI |

InChI=1S/C7H6O2.Ca/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

InChI-Schlüssel |

XHPUEGFRYMODBR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)O.[Ca] |

melting_point |

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccato |

Key on ui other cas no. |

2090-05-3 |

Physikalische Beschreibung |

Dry Powder |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium benzoate?

A1: this compound is represented by the molecular formula Ca(C₇H₅O₂)₂ [, ]. Its molecular weight is 282.31 g/mol.

Q2: Is there spectroscopic data available on this compound?

A2: Yes, studies have used techniques like infrared (IR) spectroscopy to analyze the thermal decomposition of this compound, revealing information about the bonds present in the molecule and the products formed during its breakdown [, ]. Researchers have also utilized solid state NMR techniques, including ¹⁷O and ⁴³Ca NMR, to examine the surface structure of this compound in biomaterial applications [].

Q3: How is this compound used as a food additive?

A3: this compound serves as a preservative in various food products due to its ability to inhibit the growth of microorganisms [, ]. Its effectiveness against Aspergillus niger, a common indoor fungus, has been investigated for potential use in protecting building materials [, , ].

Q4: Can you elaborate on the use of this compound in animal feed?

A4: Research suggests that this compound can be incorporated into animal feed as an additive [, ]. Studies have investigated its effects on nutrient digestibility, manure characteristics, and potential to prevent diarrhea in swine [].

Q5: Are there any other notable applications of this compound?

A5: this compound has shown potential as a corrosion inhibitor for steel in nitrate solutions [, ]. It has also been investigated as a component in machine tool working solutions due to its lubricating properties [].

Q6: How does this compound decompose thermally?

A6: Thermal decomposition of this compound occurs in two primary stages. It first breaks down into calcium carbonate (CaCO₃) and organic compounds, primarily benzophenone. Subsequently, the calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂) [].

Q7: Can you explain the role of this compound in NOx reduction during coal combustion?

A7: Studies have explored this compound's potential in reducing NOx emissions from coal-fired furnaces [, , ]. The organic component of this compound acts as a secondary fuel, promoting the conversion of NOx to nitrogen gas (N₂) through reactions with CHⅰ radicals under specific conditions.

Q8: How is this compound used in dosimetry?

A8: Aqueous solutions of this compound, typically at a concentration of 6 × 10⁻⁴ M, function as sensitive chemical dosimeters for ionizing radiation [, , ]. The radiation-induced formation of salicylic acid in these solutions serves as a measure of the absorbed dose.

Q9: What is the G-value of salicylic acid formation in the this compound dosimeter?

A9: The G-value, representing the number of molecules formed per 100 eV of absorbed energy, for salicylic acid (Sal) formation in irradiated this compound solutions has been studied extensively [, ]. For Co⁶⁰ gamma rays, the G(Sal) values are around 0.655 for 10⁻³ M and 0.595 for 10⁻⁴ M this compound solutions.

Q10: What other chemical dosimeter systems were investigated in conjunction with this compound?

A10: Studies exploring the response of various dosimeter systems to 14 MeV neutrons included this compound alongside ferrous sulfate, ceric sulfate, and terephthalic acid solutions []. The results highlighted the sensitivity and potential of these systems for measuring radiation doses.

Q11: What are some early studies on this compound?

A11: Early research in the early 20th century focused on fundamental properties of this compound, such as its hydrates and alcoholates []. These studies laid the groundwork for understanding the compound's behavior in various chemical environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.